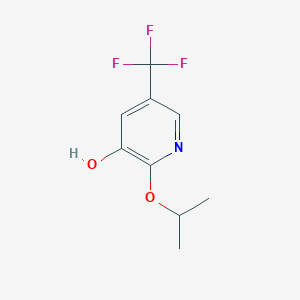

2-(Propan-2-yloxy)-5-(trifluoromethyl)pyridin-3-ol

Description

2-(Propan-2-yloxy)-5-(trifluoromethyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at position 3, an isopropoxy substituent at position 2, and a trifluoromethyl group at position 4. The trifluoromethyl group imparts electron-withdrawing effects, influencing the compound’s electronic density and acidity. This structural profile suggests applications in pharmaceuticals, agrochemicals, or as a synthetic intermediate [1].

Properties

IUPAC Name |

2-propan-2-yloxy-5-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2/c1-5(2)15-8-7(14)3-6(4-13-8)9(10,11)12/h3-5,14H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBFFPZBXONROT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=N1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yloxy)-5-(trifluoromethyl)pyridin-3-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxypyridine, trifluoromethyl iodide, and isopropyl alcohol.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yloxy)-5-(trifluoromethyl)pyridin-3-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone or aldehyde.

Reduction: The pyridine ring can undergo reduction to form a piperidine derivative.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

Oxidation: Formation of 2-(Propan-2-yloxy)-5-(trifluoromethyl)pyridin-3-one.

Reduction: Formation of 2-(Propan-2-yloxy)-5-(trifluoromethyl)piperidin-3-ol.

Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

2-(Propan-2-yloxy)-5-(trifluoromethyl)pyridin-3-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yloxy)-5-(trifluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparative Analysis with Similar Pyridine Derivatives

Structural and Functional Group Comparisons

The following compounds share structural similarities but differ in substituents, leading to distinct physicochemical and reactive properties:

Table 1: Key Structural Features of Comparable Pyridine Derivatives

| Compound Name (CAS) | Substituents | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| Target Compound | Position 2: Isopropoxy Position 5: Trifluoromethyl Position 3: Hydroxyl |

C9H10F3NO2 | Ether, Trifluoromethyl, Phenol |

| [2-Isopropoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid (1218790-68-1) [1] | Position 3: Boronic acid | C9H11BF3NO3 | Boronic acid (Suzuki coupling) |

| 2-Amino-5-(trifluoromethyl)pyridin-3-ol (1227586-78-8) [4] | Position 2: Amino | C6H5F3N2O | Amine, Phenol |

| 3-Iodo-5-(trifluoromethyl)pyridin-2-ol [2] | Position 3: Iodo Position 2: Hydroxyl |

C6H3F3INO | Iodo, Phenol |

| 5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol (1261945-15-6) [6] | Position 5: 2-Fluoro-3-methoxyphenyl | C12H10FNO2 | Methoxy, Fluorophenyl |

Physicochemical Properties

- Acidity: The hydroxyl group in the target compound is more acidic than in amino-substituted analogs (e.g., 2-Amino-5-(trifluoromethyl)pyridin-3-ol) due to the electron-withdrawing trifluoromethyl group, which stabilizes the deprotonated form. In contrast, the amino group (electron-donating) reduces acidity [4].

- Lipophilicity: The isopropoxy group increases lipophilicity compared to polar substituents like boronic acid or amino groups. This property affects solubility and membrane permeability in biological systems [4].

Biological Activity

2-(Propan-2-yloxy)-5-(trifluoromethyl)pyridin-3-ol, with the CAS number 1881329-25-4, is a pyridine derivative characterized by its unique trifluoromethyl and isopropoxy substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and insecticidal properties. This article delves into the synthesis, biological activity, and research findings related to this compound.

The molecular formula of this compound is C₉H₁₀F₃NO₂, with a molecular weight of 221.18 g/mol. The structure includes a pyridine ring substituted at the 3-position with a hydroxyl group and at the 5-position with a trifluoromethyl group, while an isopropoxy group is attached at the 2-position.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀F₃NO₂ |

| Molecular Weight | 221.18 g/mol |

| CAS Number | 1881329-25-4 |

Synthesis

The synthesis of this compound typically involves the alkylation of pyridin-3-ol with isopropyl alcohol in the presence of a catalyst. Various organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly employed under basic conditions to facilitate this reaction.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown effectiveness against various bacterial strains and fungi. A study highlighted that fluorinated pyridine derivatives demonstrated notable antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum at concentrations as low as 50 μg/ml .

Anticancer Activity

In vitro studies have assessed the anticancer potential of related pyridine derivatives against multiple cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), Hela (cervical cancer), and A549 (lung cancer). The results indicated that certain derivatives exhibited cytotoxic effects comparable to standard chemotherapeutic agents like doxorubicin .

Table 1 summarizes the anticancer activity of various compounds related to trifluoromethyl pyridines:

| Compound | Cell Line | IC₅₀ (μg/ml) | Comparison Agent |

|---|---|---|---|

| Trifluoromethyl derivative A | PC3 | 5 | Doxorubicin |

| Trifluoromethyl derivative B | K562 | 10 | Doxorubicin |

| Trifluoromethyl derivative C | Hela | 7 | Doxorubicin |

| Trifluoromethyl derivative D | A549 | 8 | Doxorubicin |

Insecticidal Activity

Compounds similar to this compound have been evaluated for their insecticidal properties against pests such as Spodoptera frugiperda and Mythimna separata. The mortality rates observed were significant but generally lower than those achieved with established insecticides like chlorantraniliprole .

Case Studies

A notable study investigated the synthesis and biological evaluation of fluorinated pyridine derivatives, revealing that certain compounds exhibited selective activity against Chlamydia species, suggesting potential therapeutic applications in infectious diseases . Additionally, research into trifluoromethyl pyrimidine derivatives indicated promising antifungal and anticancer activities, further supporting the biological relevance of fluorinated heterocycles in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.